molecular formula C18H19FN4O2S B2596605 ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate CAS No. 1105203-24-4

ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate

Cat. No.: B2596605
CAS No.: 1105203-24-4
M. Wt: 374.43
InChI Key: LXFQJVPFLVLLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate is a synthetic small molecule featuring a pyrazolo[3,4-d]pyridazine core substituted with a 4-fluorophenyl group at position 1, an isopropyl group at position 4, and a thioacetate ester moiety at position 5. This compound is structurally derived from its thiol precursor, 1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol (CAS: 1105198-06-8), which has been discontinued due to commercial or stability concerns . The ethyl thioacetate modification likely enhances stability and bioavailability compared to the parent thiol, a common strategy in prodrug design.

Properties

IUPAC Name

ethyl 2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-4-25-15(24)10-26-18-17-14(16(11(2)3)21-22-18)9-20-23(17)13-7-5-12(19)6-8-13/h5-9,11H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFQJVPFLVLLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(C2=C1N(N=C2)C3=CC=C(C=C3)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[3,4-d]pyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions using fluorobenzene derivatives.

    Thioester formation: The final step involves the reaction of the intermediate compound with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazolo[3,4-d]pyridazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Fluorobenzene derivatives, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a candidate for drug discovery and development.

    Medicine: Its pharmacological properties are being explored for therapeutic applications, including as potential treatments for various diseases.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The pyrazolo[3,4-d]pyridazine core is known to interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity, while the thioester moiety can undergo metabolic transformations, leading to active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The pyrazolo[3,4-d]pyridazine scaffold distinguishes this compound from analogues with alternative fused heterocycles, such as:

  • Pyrazolo[1,5-a]pyrazine derivatives (e.g., 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one): These compounds prioritize pyrazine-pyrimidine fusion, offering distinct electronic properties and binding interactions compared to pyrazolo-pyridazine systems .

Substituent Analysis

Key substituents influence pharmacological and physicochemical profiles:

Substituent Target Compound Comparable Compound Impact
4-Fluorophenyl Position 1 1-(4-Fluorophenyl)propan-2-amine () Enhances lipophilicity and metabolic stability via fluorine’s electronegativity .
Isopropyl Group Position 4 4-Ethyl-6-methylpyrazolo[1,5-a]pyrazine () Bulkier isopropyl may increase steric hindrance, reducing off-target binding .
Thioacetate Ester Position 7 3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl acetate () Improves membrane permeability compared to thiols; ester hydrolysis may modulate activity .

Pharmacological Implications

  • Piperazine/Piperidine Moieties : While absent in the target compound, analogues with these groups (e.g., ) demonstrate improved solubility and kinase inhibition profiles, highlighting trade-offs in design priorities .

Research Findings and Hypotheses

  • Stability : The thioacetate ester in the target compound likely addresses instability issues observed in its discontinued thiol precursor .
  • Selectivity : The pyrazolo[3,4-d]pyridazine core may offer unique selectivity for kinases or GPCRs compared to benzothiazole- or pyrimidine-based analogues .
  • Synthetic Accessibility : Patent data (–2) suggests that fluorinated pyridazine derivatives are prioritized in drug discovery, though synthetic complexity varies with substituent choice.

Biological Activity

Ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate (CAS Number: 1105203-24-4) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings regarding its biological activity, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H19FN4O2SC_{18}H_{19}FN_{4}O_{2}S, with a molecular weight of 374.4 g/mol. The compound features a pyrazolo[3,4-d]pyridazine scaffold, which is known for its diverse biological activities.

PropertyValue
CAS Number1105203-24-4
Molecular FormulaC₁₈H₁₉FN₄O₂S
Molecular Weight374.4 g/mol

Research indicates that compounds with a pyrazolo[3,4-d]pyridazine structure often act as inhibitors of various kinases and receptors involved in tumorigenesis. Notably, this compound has shown promising activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on several cancer cell lines:

  • Prostate Cancer (PC-3) : IC50 values were reported as low as 0.33 μM, indicating potent activity.
  • Breast Cancer (MCF-7) : The compound also showed notable efficacy with IC50 values around 0.66 μM.

These findings suggest that this compound could be a valuable candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds within the pyrazolo family:

  • Antiproliferative Activity : A study evaluating various pyrazolo derivatives found that compounds with structural similarities to this compound exhibited significant growth inhibition across multiple cancer cell lines, reinforcing the potential of this class of compounds in oncology .
  • VEGFR Inhibition : Specific derivatives demonstrated IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting enhanced selectivity and potency against VEGFR pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.